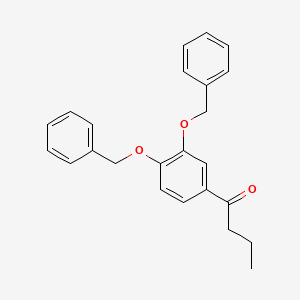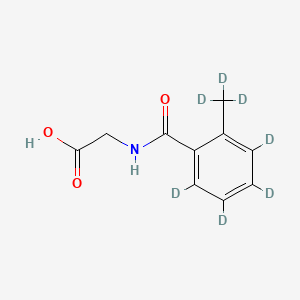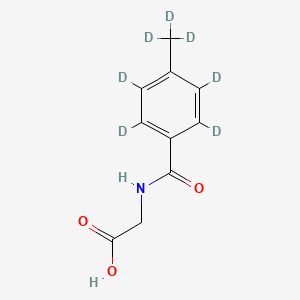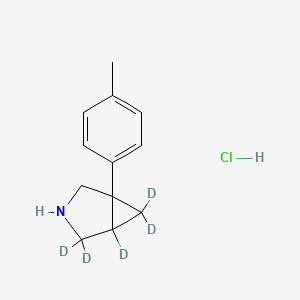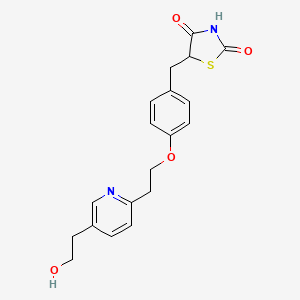
Hydroxy Pioglitazone (M-VII)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . It has the molecular formula C19H20N2O4S and a molecular weight of 372.44 .
Synthesis Analysis
A liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of Pioglitazone (PIO) and Hydroxy Pioglitazone (PIO M IV) in human plasma . Analytes were separated from plasma by protein precipitation extraction technique with 0.1% Formic Acid in acetonitrile as precipitant . There are also patents available that describe the synthesis of pioglitazone and its salts .Molecular Structure Analysis
The molecular structure of Hydroxy Pioglitazone (M-VII) has been analyzed using X-ray crystallography and molecular docking . The structure-function comparison of Pioglitazone and its most abundant in vivo metabolite, 1-hydroxypioglitazone (PioOH), revealed an altered hydrogen bonding network, including the formation of water-mediated bonds .Physical And Chemical Properties Analysis
Hydroxy Pioglitazone (M-VII) is a solid substance that is soluble in DMF and DMSO . It has a molecular formula of C19H20N2O4S and a molecular weight of 372.44 .Aplicaciones Científicas De Investigación
Modulation of Doxorubicin Resistance in Osteosarcoma
Hydroxy Pioglitazone (M-VII) is a metabolite of Pioglitazone (PIO), which has been found to modulate doxorubicin resistance in osteosarcoma cells. In a study, it was observed that while PIO did not show any activity on its own, the addition of human liver microsomes (HLMs) to the cells in culture showed over 80% cell kill within 24 hours, possibly due to the metabolites of PIO as determined by High-Performance Liquid Chromatography (HPLC). In combination with doxorubicin, PIO had shown synergistic activity .
Treatment of Type 2 Diabetes
Pioglitazone, the parent compound of Hydroxy Pioglitazone (M-VII), is used for the treatment of Type 2 diabetes. It acts by lowering blood glucose levels. Pioglitazone improves the body’s insulin sensitivity (reduces insulin resistance), and because it does not increase insulin secretion, there is little concern of drug-induced hypoglycemia .
Pharmacokinetic Investigation
Hydroxy Pioglitazone (M-VII) has been used in pharmacokinetic investigations. A study developed and validated a highly selective Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method for the simultaneous estimation and pharmacokinetic investigation of Pioglitazone, Hydroxy Pioglitazone (M-IV), and glimepiride in rat plasma .
Mecanismo De Acción
Target of Action
Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes and affects numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
The activation of PPARγ by Pioglitazone increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in improved insulin sensitivity and the enhanced uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ modulates numerous metabolic processes, particularly those related to lipid and glucose homeostasis . This includes promoting insulin sensitivity and improving the uptake of blood glucose
Pharmacokinetics
Pioglitazone is extensively metabolized by hydroxylation and oxidation, with the metabolites also partly converting to glucuronide or sulfate conjugates . The phase 1 metabolites of Pioglitazone, including Hydroxy Pioglitazone (M-VII), have been identified from a hepatocyte incubation . More research is needed to outline the specific ADME properties of Hydroxy Pioglitazone (M-VII) and their impact on bioavailability.
Result of Action
The result of Pioglitazone’s action, and by extension Hydroxy Pioglitazone (M-VII), is the normalization of glycemic levels in adults with type 2 diabetes mellitus . This is achieved through the promotion of insulin sensitivity and the improved uptake of blood glucose .
Action Environment
The action of Pioglitazone and its metabolites, including Hydroxy Pioglitazone (M-VII), can be influenced by the environment in which they are administered. For instance, the identification of phase 1 metabolites of Pioglitazone was achieved using hepatocyte incubation at 37°C
Propiedades
IUPAC Name |
5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXGNBJVZUQUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849604 |
Source


|
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Pioglitazone (M-VII) | |
CAS RN |
625853-72-7 |
Source


|
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

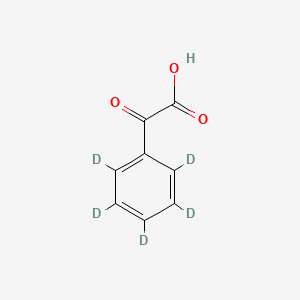


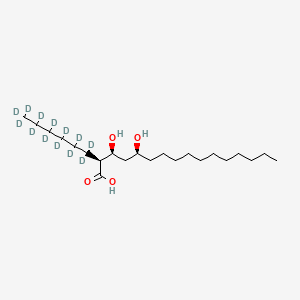
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
